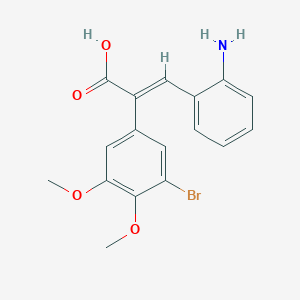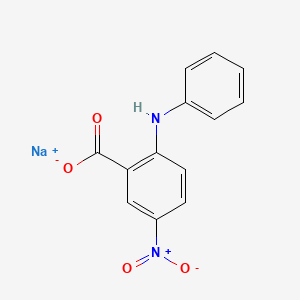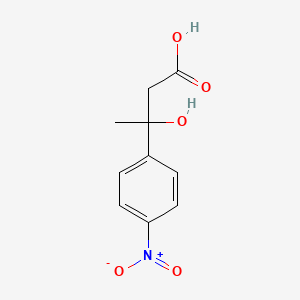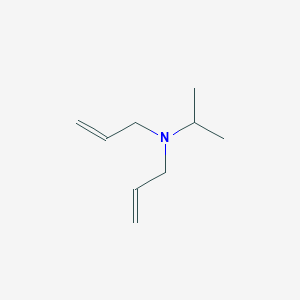
(2-Ethylhexyl)(hydroxy)oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethylhexyl)(hydroxy)oxophosphanium is a chemical compound with the molecular formula C8H19O2P. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of an ethylhexyl group, a hydroxy group, and an oxophosphanium group, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylhexyl)(hydroxy)oxophosphanium typically involves the reaction of 2-ethylhexanol with phosphorus oxychloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and ensures consistent quality .
Chemical Reactions Analysis
Types of Reactions
(2-Ethylhexyl)(hydroxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the oxophosphanium group to a phosphine oxide.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and various substituted phosphonium salts .
Scientific Research Applications
(2-Ethylhexyl)(hydroxy)oxophosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of (2-Ethylhexyl)(hydroxy)oxophosphanium involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, it can interact with cellular membranes, affecting their permeability and function .
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexyl salicylate: Used as a UV filter in sunscreens.
2-Ethylhexyl palmitate: Employed in cosmetics and personal care products.
2-Ethylhexyl phosphate: Utilized as a plasticizer and flame retardant.
Uniqueness
(2-Ethylhexyl)(hydroxy)oxophosphanium stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility. Unlike other similar compounds, it can participate in a broader range of chemical reactions, making it valuable for diverse applications in research and industry .
Properties
CAS No. |
13287-27-9 |
|---|---|
Molecular Formula |
C8H18O2P+ |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-ethylhexyl-hydroxy-oxophosphanium |
InChI |
InChI=1S/C8H17O2P/c1-3-5-6-8(4-2)7-11(9)10/h8H,3-7H2,1-2H3/p+1 |
InChI Key |
NBCCEABOSLXONZ-UHFFFAOYSA-O |
Canonical SMILES |
CCCCC(CC)C[P+](=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-Dichloro-2-methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14727976.png)

![9-Amino-5h-naphtho[2,1-b]pyrimido[5,4-e][1,4]oxazine-5,11(10h)-dione](/img/structure/B14727984.png)

![2'H-Spiro[1,3-dioxolane-2,8'-naphtho[2,1-f]quinolin]-2'-one](/img/structure/B14727996.png)



![5-[(E)-Phenyldiazenyl]-1,3-thiazinane-2,4-dithione](/img/structure/B14728031.png)





